Na⁺/Ca²⁺ Exchanger (NCX) Inhibition: Non-Competitive Kinetics and Ki Determination
YS 035 inhibits the cardiac Na⁺/Ca²⁺ exchanger with a non-competitive mechanism and an apparent Ki of 28 µM. In contrast, its parent compound verapamil does not significantly inhibit this exchanger at concentrations where it potently blocks L-type calcium channels (IC₅₀ ≈ 0.1-0.2 µM). This is a key functional differentiator, as the NCX is a major regulator of intracellular Ca²⁺ in cardiomyocytes [1].
| Evidence Dimension | Inhibition of Na⁺/Ca²⁺ Exchange |
|---|---|
| Target Compound Data | Apparent Ki = 28 µM (non-competitive) |
| Comparator Or Baseline | Verapamil: no significant inhibition at sub-micromolar concentrations (L-type Ca²⁺ channel IC₅₀ ≈ 0.1-0.2 µM) |
| Quantified Difference | YS 035 exhibits potent NCX inhibition; verapamil does not at functionally relevant concentrations for its primary target. |
| Conditions | Heart mitochondria Na⁺-dependent Ca²⁺ efflux assay |
Why This Matters
Selecting YS 035 is essential for studies specifically investigating the role of the Na⁺/Ca²⁺ exchanger, as verapamil and other classical calcium channel blockers do not target this mechanism.
- [1] Deana, R., Panato, L., Cancellotti, F. M., Quadro, G., & Galzigna, L. (1984). Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions. Biochemical Journal, 218(3), 899–905. View Source
